3-[(4-Aminophenyl)sulfanyl]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRHSCBMAJRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Aminophenyl Sulfanyl Propan 1 Ol
Elucidation of Prevalent Synthetic Routes to 3-[(4-Aminophenyl)sulfanyl]propan-1-ol
The most common and direct approach to synthesizing this compound involves the S-alkylation of 4-aminothiophenol (B129426). This nucleophilic substitution reaction typically utilizes a 3-carbon electrophile containing a hydroxyl group and a suitable leaving group.
A prevalent synthetic route is the reaction of 4-aminothiophenol with 3-halo-1-propanol (e.g., 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol) in the presence of a base. The base deprotonates the thiol group of 4-aminothiophenol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the halo-alcohol, displacing the halide to form the desired thioether.
A general reaction scheme is as follows:
Reactants: 4-Aminothiophenol, 3-Halo-1-propanol (X = Cl, Br)
Base: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (B128534) (Et₃N).
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or alcohols like ethanol.
The choice of base and solvent can significantly influence the reaction rate and yield. Stronger bases can lead to faster reaction times, while the solvent choice affects the solubility of reactants and the reaction mechanism.
Mechanistic Investigations of Thioether Bond Formation Pathways
The formation of the thioether bond in this context primarily proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
Deprotonation: The base removes the acidic proton from the thiol group of 4-aminothiophenol, generating a potent nucleophile, the 4-aminothiophenolate anion.
Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the halogen in 3-halo-1-propanol. This attack occurs from the backside of the C-X bond.
Transition State: A transient trigonal bipyramidal transition state is formed where the sulfur atom is partially bonded to the carbon, and the carbon-halogen bond is partially broken.
Displacement: The halide ion is expelled as a leaving group, resulting in the formation of the C-S bond and the final product, this compound.
The SN2 pathway is favored by the use of a primary alkyl halide (3-halo-1-propanol) which has low steric hindrance. The reaction rate is dependent on the concentration of both the thiolate and the alkyl halide.
Optimization of Amination and Alcohol Functionalization Strategies
The synthesis of this compound already incorporates the amino and alcohol functionalities from the starting materials. However, in multistep syntheses or for the preparation of derivatives, strategies for the introduction and modification of these groups are crucial.
Amination Strategies:
Reduction of a Nitro Group: A common strategy involves starting with 4-nitrothiophenol. The thioether linkage is formed first, followed by the reduction of the nitro group to an amino group. This approach can be advantageous as the nitro group is deactivating and can prevent side reactions during the S-alkylation step. Various reducing agents can be employed, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation.
Alcohol Functionalization:
Protection/Deprotection: In more complex syntheses, the hydroxyl group of 3-halo-1-propanol might be protected to prevent it from interfering with other reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. After the desired transformations, the protecting group is removed to yield the free alcohol.
Derivatization: The primary alcohol in the final product offers a handle for further functionalization, such as esterification or etherification, to produce a variety of derivatives.
Development of Novel and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, this translates to the use of catalytic systems and greener reaction media.
Catalytic Strategies in Green Synthesis for the Compound
While the direct S-alkylation is often base-mediated, catalytic approaches can offer milder reaction conditions and improved efficiency.
Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate the reaction between the aqueous solution of the thiolate salt and the organic phase containing the halo-alcohol. Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can shuttle the thiolate anion into the organic phase, accelerating the reaction and often allowing for the use of water as a solvent.
Metal Catalysis: Transition metal catalysts, such as those based on copper or palladium, are widely used for C-S bond formation. nih.gov While typically employed for coupling aryl halides with thiols, certain copper-catalyzed systems can promote the S-alkylation of thiophenols under milder conditions than traditional methods. organic-chemistry.org For instance, a copper(I) catalyst could potentially facilitate the reaction of 4-aminothiophenol with 3-halo-1-propanol at lower temperatures and with lower base concentrations.
| Catalyst Type | Potential Advantages for Synthesis |
| Phase-Transfer Catalysts (e.g., TBAB) | Use of aqueous media, milder conditions, simplified workup. |
| Copper(I) Catalysts (e.g., CuI) | Lower reaction temperatures, potentially higher yields, tolerance of functional groups. nih.gov |
| Palladium Catalysts (e.g., Pd(OAc)₂) | High efficiency for C-S bond formation, though more commonly used for aryl halides. |
Exploration of Solvent-Free and Aqueous Medium Methodologies
Moving away from volatile organic solvents is a key aspect of green chemistry.
Solvent-Free Synthesis: The reaction between 4-aminothiophenol and 3-halo-1-propanol can potentially be carried out under solvent-free conditions, for example, by grinding the reactants together, possibly with a solid supported base. This approach minimizes waste and can lead to shorter reaction times. Microwave irradiation can also be used to accelerate solvent-free reactions.
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The S-alkylation of thiophenols can be performed in water, especially with the aid of a phase-transfer catalyst. organic-chemistry.org The use of an aqueous base like sodium hydroxide would make the process even more environmentally friendly.
| Reaction Condition | Key Benefits |
| Solvent-Free (Grinding/Microwave) | Reduced solvent waste, potentially faster reactions, simplified purification. |
| Aqueous Medium | Environmentally benign, improved safety, cost-effective. organic-chemistry.org |
Process Intensification and Scale-Up Considerations in the Production of this compound
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up to ensure safety, efficiency, and cost-effectiveness.
Process Intensification:
Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer significant advantages. In a flow reactor, reactants are continuously pumped and mixed in a microreactor or a packed-bed reactor. This allows for better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and easier automation. For the synthesis of this compound, a continuous flow system could involve pumping a solution of 4-aminothiophenol and a base through a heated reactor along with a separate stream of 3-halo-1-propanol.
Microwave-Assisted Synthesis: As mentioned earlier, microwave heating can significantly accelerate the reaction. On a larger scale, continuous flow microwave reactors can be used to achieve high throughput.
Scale-Up Considerations:
Heat Management: The S-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. The use of jacketed reactors with efficient stirring is essential in batch processes, while flow reactors offer a much higher surface-area-to-volume ratio, allowing for superior heat transfer.
Reagent Addition and Mixing: The rate of addition of the alkylating agent and efficient mixing are critical to control the reaction and minimize the formation of byproducts. In large batch reactors, ensuring homogenous mixing can be challenging.
Workup and Purification: Developing a scalable and efficient workup and purification procedure is vital. This might involve extraction, crystallization, or distillation. Minimizing the use of solvents in these steps is also a key consideration for a green and cost-effective process.
| Parameter | Batch Reactor Challenges | Continuous Flow Reactor Advantages |
| Heat Transfer | Lower surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, excellent heat control. |
| Mixing | Can be inefficient, leading to localized concentration gradients. | Efficient and rapid mixing. |
| Safety | Higher risk of runaway reactions due to large volumes. | Smaller reaction volumes at any given time, inherently safer. |
| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for a longer duration. |
Chemical Reactivity and Transformational Chemistry of 3 4 Aminophenyl Sulfanyl Propan 1 Ol
Reactions at the Aromatic Amine Moiety of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol
The aromatic amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. As in aniline (B41778), the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring.
Electrophilic Aromatic Substitution Studies on the Aniline Ring
The amino group (-NH2) in the aniline ring of this compound is a potent activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. Due to the electronic nature of the amino and sulfanyl (B85325) groups, incoming electrophiles are directed to the positions ortho and para to the amino group. The sulfanyl group is also an ortho, para-director, further reinforcing this regioselectivity.
Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. msu.edutotal-synthesis.commasterorganicchemistry.com However, the high reactivity of the aniline ring can sometimes lead to over-reaction, such as polyhalogenation. total-synthesis.com For instance, the reaction of aniline with bromine water typically yields a 2,4,6-tribromoaniline (B120722) precipitate. To control the reaction and achieve monosubstitution, the activating effect of the amino group can be tempered by acetylation to form an acetanilide. This modification still directs substitution to the ortho and para positions but with reduced reactivity, allowing for more controlled outcomes.
Nitration of anilines requires careful consideration of the reaction conditions. Direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation of the aniline ring and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium, which forms a meta-directing anilinium ion. msu.edu Again, acetylation of the amino group can be employed to favor the formation of the para-nitro product.
Sulfonation of aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). msu.edu
It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines. The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl3), leading to the formation of a positively charged nitrogen atom. This deactivates the aromatic ring towards electrophilic attack.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on a Model Compound (4-Ethylaniline)
| Reaction | Reagents | Major Product(s) | Notes |
| Bromination | Br2 in CCl4 | 2-Bromo-4-ethylaniline | Controlled monobromination. |
| Nitration | Acetic anhydride, then HNO3/H2SO4, then H3O+ | 4-Ethyl-2-nitroaniline | Protection of the amino group is necessary to prevent oxidation and meta-substitution. |
| Sulfonation | H2SO4, heat | 4-Ethyl-2-aminobenzenesulfonic acid | High temperatures favor the thermodynamically more stable para-product. |
This table presents predicted outcomes based on the general reactivity of anilines, as specific data for this compound is not available.
Diazotization and Subsequent Coupling Reactions
The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orguobaghdad.edu.iq The resulting diazonium salt is a versatile intermediate in organic synthesis.
Aryl diazonium salts are relatively stable at low temperatures and can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles such as -Cl, -Br, -CN, or -OH. organic-chemistry.org
Furthermore, diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as azo coupling. This reaction forms brightly colored azo compounds, which are widely used as dyes. nih.govresearchgate.net For example, the diazonium salt of this compound could be coupled with a compound like 2-naphthol (B1666908) to produce a vibrant azo dye. The coupling reaction typically occurs at the para-position of the activated aromatic ring.
Table 2: Representative Azo Coupling Reaction of a Diazonium Salt
| Diazonium Salt Precursor | Coupling Agent | Product |
| 4-Nitroaniline | Phenol | 4-Hydroxy-4'-nitroazobenzene |
| Aniline | N,N-Dimethylaniline | 4-(Dimethylamino)azobenzene (Butter Yellow) |
| Sulfanilic acid | 2-Naphthol | Acid Orange 7 |
This table illustrates the general principle of azo coupling reactions. Specific data for this compound is not available.
Formation of Amide, Urea, and Heterocyclic Derivatives
The nucleophilic nature of the aromatic amine in this compound allows it to react with a variety of electrophiles to form amides, ureas, and heterocyclic compounds.
Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) will yield the corresponding N-aryl amide. This reaction is a common method for protecting the amino group, as discussed in the context of electrophilic aromatic substitution.
Urea Formation: The amino group can react with isocyanates to form N,N'-disubstituted ureas. nih.govnih.govmdpi.com These derivatives are of interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.
Heterocyclic Derivatives: The bifunctional nature of this compound (containing both an amine and a hydroxyl group) makes it a potential precursor for the synthesis of various heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of cyclic carbamates. Condensation reactions with dicarbonyl compounds or their equivalents can also be envisioned to construct various heterocyclic rings. The specific reaction conditions and the nature of the other reactant would determine the structure of the resulting heterocycle.
Reactivity Profiles of the Sulfanyl Linkage in this compound
The sulfanyl (thioether) linkage in this compound is another reactive site within the molecule. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is also susceptible to oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in an aryl alkyl sulfide (B99878) can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.org The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as hydrogen peroxide in acetic acid at room temperature, are often used for the selective oxidation of sulfides to sulfoxides. nih.gov Care must be taken to avoid over-oxidation to the sulfone. Other reagents that can be used for this transformation include sodium periodate (B1199274) and meta-chloroperoxybenzoic acid (mCPBA).
Stronger oxidizing agents or more forcing reaction conditions will lead to the formation of the sulfone. For example, refluxing with an excess of hydrogen peroxide or using reagents like potassium permanganate (B83412) will typically yield the sulfone. The existence of the CAS number 131110-21-9 for 3-((4-Aminophenyl)sulfonyl)propan-1-ol confirms that this oxidation has been performed and the resulting sulfone is a known compound. glpbio.com
Table 3: Common Reagents for the Oxidation of Sulfides
| Desired Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | H2O2 in acetic acid | Room temperature |
| Sulfoxide | NaIO4 | Methanol/water |
| Sulfone | Excess H2O2 | Reflux |
| Sulfone | KMnO4 | Acetic acid |
Nucleophilic and Electrophilic Transformations Involving the Sulfur Atom
The sulfur atom in the sulfanyl linkage of this compound possesses lone pairs of electrons, making it nucleophilic. msu.edu This nucleophilicity allows it to react with electrophiles. For instance, sulfides can react with alkyl halides to form sulfonium (B1226848) salts. These sulfonium salts can then act as alkylating agents.
While the sulfur atom itself is nucleophilic, the adjacent aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although the sulfanyl group is not a particularly strong activating or deactivating group for this type of reaction.
Electrophilic attack on the sulfur atom is also a key feature of its reactivity. As seen in the oxidation reactions, electrophilic oxygen sources readily attack the sulfur. Other electrophiles can also react at the sulfur center. For example, reaction with halogens can lead to the formation of halosulfonium ions, which can then undergo further reactions.
The reactivity of the sulfur atom can be influenced by the electronic nature of the rest of the molecule. The electron-donating amino group on the aromatic ring can slightly enhance the nucleophilicity of the sulfur atom.
Multi-Component Reactions and Cascade Processes Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a potentially valuable building block for such reactions.
The aromatic amine functionality is a classic component in numerous MCRs. For instance, it can serve as the amine component in the Ugi four-component reaction , reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamide structures. Similarly, it can participate in the Mannich reaction (reacting with an aldehyde and an enolizable carbonyl compound) or the Povarov reaction for the synthesis of tetrahydroquinolines.
While the amine is often the more reactive nucleophile, the primary alcohol can also participate in certain MCRs or subsequent cascade processes. For example, a product formed via an MCR involving the amine group could be designed to undergo a subsequent intramolecular cyclization involving the alcohol, leading to the formation of complex heterocyclic systems in a single, streamlined process. The molecule's structure offers the potential for tandem reactions where an initial transformation at the amine center triggers a subsequent reaction at the alcohol terminus, or vice versa.
Table 4: Potential Roles in Multi-Component Reactions
| MCR Type | Role of this compound | Other Components | Potential Product Class |
|---|---|---|---|
| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
| Mannich Reaction | Amine Component | Formaldehyde, Enolizable Ketone | β-Amino-ketones |
Information regarding "this compound" is not available in the specified contexts.
Following a comprehensive search of publicly available scientific literature and databases, no specific research or applications corresponding to the requested outline for the chemical compound This compound were found.
The investigation sought to detail its role as a versatile synthetic scaffold in several areas of chemistry, as per the provided structure:
Applications of 3 4 Aminophenyl Sulfanyl Propan 1 Ol As a Versatile Synthetic Scaffold
Advanced Ligand Design and Coordination Chemistry:The search yielded no information on the utilization of this specific compound in the design of advanced ligands or in coordination chemistry.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on the applications of "3-[(4-Aminophenyl)sulfanyl]propan-1-ol" within the strict confines of the requested outline due to the absence of relevant published information.
Advanced Spectroscopic and Analytical Characterization in Chemical Research of 3 4 Aminophenyl Sulfanyl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. For 3-[(4-aminophenyl)sulfanyl]propan-1-ol and its derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and the chemical environment of each atom.
In a typical ¹H NMR spectrum of the parent compound, distinct signals would be expected for the aromatic protons, the aliphatic protons of the propanol (B110389) chain, and the protons of the amine and hydroxyl groups. The protons on the aromatic ring, being in different chemical environments, would likely appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the propyl chain would present as three distinct multiplets, with chemical shifts influenced by their proximity to the electronegative sulfur and oxygen atoms.
When this compound undergoes derivatization, such as acylation of the amine or oxidation of the sulfide (B99878), NMR spectroscopy provides definitive evidence of the transformation. For instance, oxidation of the sulfide to a sulfone would cause a significant downfield shift for the protons on the carbon adjacent to the sulfur (the α-methylene group) due to the increased electron-withdrawing nature of the sulfonyl group.
In the ¹H NMR spectrum of a related derivative, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, the methylene (B1212753) protons adjacent to the sulfonyl group (SO₂) appear at δ 3.53 ppm, while the next methylene group appears at δ 2.18 ppm. researchgate.net A similar pattern would be expected for a sulfonyl derivative of this compound.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it an excellent tool for identifying functional group transformations. For example, the carbon atom bonded to the sulfur (C-S) would have a characteristic chemical shift, which would change significantly upon oxidation to a sulfone (C-SO₂).
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H (ortho to -S-) | ~7.2-7.4 | Doublet (d) | 2H |
| Ar-H (ortho to -NH₂) | ~6.6-6.8 | Doublet (d) | 2H |
| -S-CH₂ - | ~2.9-3.1 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂- | ~1.8-2.0 | Quintet (quin) | 2H |
| -CH₂ -OH | ~3.6-3.8 | Triplet (t) | 2H |
| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) | 2H |
| -OH | ~1.5-2.5 | Triplet (t) or Broad Singlet | 1H |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Reaction Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound and its reaction products, MS is indispensable for confirming the molecular weight of the target compounds and for obtaining structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) MS would reveal the molecular ion peak (M⁺), confirming the molecular weight of the parent compound or its derivatives. For example, the molecular weight of 1-(4-aminophenyl)-1-propanone, a related structure, is 149.19 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z = 149. nist.gov
The fragmentation pattern provides a molecular fingerprint and helps in elucidating the structure. For this compound, common fragmentation pathways would involve cleavage of the C-S bond, the C-C bonds in the propyl chain, and loss of small neutral molecules like water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group. The base peak in the mass spectrum of propan-1-ol is at m/z 31, corresponding to the [CH₂OH]⁺ fragment, a common loss for primary alcohols. docbrown.info
In the study of reaction pathways, MS can identify intermediates and by-products. For instance, if a reaction is intended to modify the amino group, the mass spectrum of the product would show a molecular ion peak corresponding to the new, higher molecular weight. The absence of the original molecular ion peak would indicate the completion of the reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition, which is crucial for confirming the identity of newly synthesized compounds.
Interactive Table: Expected Key Mass Spectrometry Fragments for this compound (MW = 183.26)
| Fragment Ion Structure | m/z Value | Possible Origin |
| [M]⁺ | 183 | Molecular Ion |
| [M - H₂O]⁺ | 165 | Loss of water from the alcohol |
| [M - CH₂CH₂OH]⁺ | 124 | Cleavage of the S-C(propyl) bond |
| [C₆H₄NH₂S]⁺ | 124 | Cleavage of the S-C(propyl) bond |
| [C₆H₄NH₂]⁺ | 92 | Cleavage of the Ar-S bond |
| [CH₂CH₂CH₂OH]⁺ | 59 | Cleavage of the ArS-C bond |
| [CH₂OH]⁺ | 31 | Alpha-cleavage of the alcohol |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification during Derivatization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods are particularly useful for monitoring the progress of a chemical reaction by observing the appearance or disappearance of characteristic absorption bands.
The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. docbrown.info The N-H stretching of the primary amine group would typically appear as a doublet in the same region (around 3300-3500 cm⁻¹). Other important peaks would include C-H stretching vibrations for the aromatic and aliphatic portions (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching for the alcohol (~1050 cm⁻¹).
During derivatization, changes in these bands are monitored. For example:
Acylation of the amine: The disappearance of the N-H stretching doublet and the appearance of a strong C=O stretching band for the newly formed amide group around 1650-1690 cm⁻¹ would confirm the reaction.
Oxidation of the sulfide: The appearance of two strong, characteristic stretching bands for the S=O bonds of a sulfone group, typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch), would provide clear evidence of the oxidation. researchgate.net
Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman, the C-S and S-S bonds, which are weak in the IR spectrum, can give rise to more prominent Raman signals. The aromatic ring vibrations also produce strong Raman bands, which can be sensitive to substitution patterns.
Interactive Table: Key IR Absorption Bands for this compound and a Sulfonyl Derivative
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) in Parent Compound | Expected Wavenumber (cm⁻¹) in Sulfonyl Derivative |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3500 (broad) | 3200-3500 (broad) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (doublet) | 3300-3500 (doublet) |
| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1500-1600 | 1500-1600 |
| Alcohol C-O | C-O Stretch | ~1050 | ~1050 |
| Sulfone (-SO₂-) | S=O Asymmetric Stretch | N/A | 1300-1350 (strong) |
| Sulfone (-SO₂-) | S=O Symmetric Stretch | N/A | 1120-1160 (strong) |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and By-product Identification
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and the identification of any impurities or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
For a polar, relatively non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A typical RP-HPLC setup would use a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the aromatic ring is a strong chromophore. The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This method is also invaluable for identifying by-products in a reaction mixture, as they would appear as separate peaks with different retention times.
Gas Chromatography could be applicable if the compound or its derivatives are sufficiently volatile and thermally stable. Often, derivatization is required to increase volatility, for example, by silylating the hydroxyl and amine groups. A GC method would separate compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS is particularly powerful as it combines the separation power of GC with the identification capabilities of MS, allowing for the tentative identification of unknown impurity peaks.
Interactive Table: Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, estimated 8-12 min |
X-ray Crystallography for Solid-State Structural Confirmation of Synthesized Derivatives
While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for structural determination, providing precise information on bond lengths, bond angles, and torsional angles.
To perform X-ray crystallography, a suitable single crystal of the compound must be grown. This is often a challenging step but is essential for the analysis. Once a crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
For a synthesized derivative of this compound, X-ray crystallography would confirm the exact connectivity of the atoms, the stereochemistry (if applicable), and the conformation of the molecule in the crystal lattice. For example, in the crystal structure of a related sulfone compound, the C-S-C bond angles were found to be in the range of 101-107° and the O-S-O bond angles were around 117-121°. st-andrews.ac.uk Similar data would be obtained for a crystalline sulfonyl derivative of the target compound, providing unequivocal proof of its structure. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the amine and hydroxyl groups, which govern the solid-state properties of the material.
Interactive Table: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided | Example from Related Structures st-andrews.ac.ukmdpi.com |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic) | Monoclinic, Triclinic |
| Space Group | The specific symmetry elements of the crystal | P-1, P2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | a, b, c in Å; α, β, γ in degrees |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S=O, C-N) | S-C: ~1.74-1.79 Å |
| Bond Angles | Precise angles between three connected atoms (e.g., C-S-C) | C-S-C: ~101-107° |
| Torsional Angles | The dihedral angle between four connected atoms, defining conformation | Confirms molecular shape and substituent orientation |
| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, etc. | C-H···N, N-H···N hydrogen bonds |
Computational and Theoretical Investigations of 3 4 Aminophenyl Sulfanyl Propan 1 Ol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For derivatives of 4-aminophenol (B1666318) and thiophenol, these methods have provided significant insights into their reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. researchgate.net Studies on analogous compounds, such as aminophenols and thiophenols, have employed DFT to explore their stability and reaction pathways.
For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the energy, ionization potential, and bond dissociation energies of aminophenol isomers. nih.gov These calculations help in understanding the relative stability and reactivity of different forms of the molecule. nih.gov In the case of thiophenol derivatives, DFT has been utilized to study their antioxidant properties by calculating bond dissociation energies (O-H and S-H), ionization potentials, and proton affinities in both gas and aqueous phases. scienceopen.com Such studies are crucial in determining the most likely mechanisms for radical scavenging, including hydrogen atom transfer and sequential electron transfer proton transfer. scienceopen.com
Furthermore, DFT studies have been applied to understand the reaction mechanisms of thiols with hydroperoxides, which are relevant to fuel autoxidation. acs.org These computational investigations provide valuable energetic data on the reactions of various sulfur species. acs.org The photooxidative coupling of thiophenol derivatives to disulfides has also been investigated using DFT, confirming experimental findings and elucidating the reaction mechanism. nih.gov
Table 1: Representative DFT-Calculated Properties of Analogous Compounds
| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| p-Aminophenol | B3LYP/6-311G(d,p) | Energy Gap (eV) | 5.9267 |
| p-Aminophenol | B3LYP/6-311G(d,p) | Dipole Moment (Debye) | Not Specified |
| Thiophenol | (U)B3LYP/6-311++G(d,p) | S-H Bond Dissociation Energy (kcal/mol) | Not Specified |
Note: Specific values for dipole moment and bond dissociation energies were not available in the provided search snippets, but the methods for their calculation were described.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP maps illustrate the charge distribution within a molecule, with negative potential regions indicating sites for electrophilic attack and positive potential regions indicating sites for nucleophilic attack.
For p-aminophenol, DFT-based MEP analysis has been performed to identify its reactive sites. mdpi.comnih.gov These studies have shown that the electrophilic attack is likely to occur at the oxygen and nitrogen atoms, which are regions of negative electrostatic potential. mdpi.comnih.gov This information is crucial for predicting how the molecule will interact with other chemical species.
Similarly, MEP analysis of aminothiophenol isomers has been conducted to understand their structural and spectral properties. preprints.org The MEP maps help in visualizing the reactive centers and understanding the intermolecular interactions of these compounds. preprints.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The energies and shapes of these orbitals provide insights into the reactivity and selectivity of chemical reactions. nih.gov
In the context of p-aminophenol, FMO analysis has been used to understand its stability and reactivity. mdpi.comnih.gov The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For p-aminophenol, the calculated energy gap suggests it is a relatively stable molecule. mdpi.comnih.gov
FMO analysis has also been applied to thiophene (B33073) sulfonamide derivatives to describe intramolecular interactions and stability. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For substituted thiophenols, FMOs are crucial reactivity descriptors, and their energies have been shown to correlate with the electronic properties of the substituents.
Table 2: Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| p-Aminophenol | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 5.9267 |
| p-Nitrophenol | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 4.3596 |
Note: Specific HOMO and LUMO energies were not provided in the search snippets, but the energy gaps were reported. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. scienceopen.comnih.gov While specific MD studies on 3-[(4-Aminophenyl)sulfanyl]propan-1-ol are not available, research on thiophenol and its derivatives provides valuable insights into the types of interactions that can be expected.
Jet-cooled broadband rotational spectroscopy, combined with theoretical calculations, has been used to investigate the self-aggregation of thiophenol. nih.gov These studies revealed that the thiophenol dimer forms dispersion-controlled π-stacked structures that are anchored by a long S-H···S hydrogen bond. nih.gov This interplay between π-stacking and hydrogen bonding is a key factor in the conformational preferences and intermolecular interactions of thiophenol aggregates. nih.gov
For thiophene-cored single-stacking junctions, DFT and MD calculations have been performed to accurately describe the intermolecular interactions. nih.gov These studies highlight the dominant role of van der Waals dispersion in the stabilization of these dimers. nih.gov
In Silico Prediction of Novel Chemical Transformations and Derivatizations
In silico methods are increasingly used to predict the properties and potential applications of new chemical entities, guiding synthetic efforts toward molecules with desired characteristics. For aminophenol and thiophene derivatives, computational approaches have been employed to design and evaluate novel compounds.
For example, in silico ADME (absorption, distribution, metabolism, and excretion) studies have been used to evaluate p-aminophenol derivatives. nih.gov Such computational predictions are a crucial part of modern drug discovery, helping to identify candidates with favorable pharmacokinetic properties. nih.gov Molecular docking, another in silico technique, has been used to predict the binding affinity of p-aminophenol derivatives to biological targets like COX-1 and COX-2. nih.gov
The synthesis of novel thiophene-2-carboxamide derivatives has been guided by DFT investigations to study their molecular and electronic properties. mdpi.com These theoretical studies, combined with experimental validation, have led to the identification of new compounds with potential antioxidant and antibacterial activities. mdpi.com Similarly, quantum computational studies have been integral to the synthesis and characterization of other novel thiophene derivatives. acs.org
Future Research Directions and Emerging Innovations for 3 4 Aminophenyl Sulfanyl Propan 1 Ol
Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. nih.govillinois.edu The sulfinyl group, in particular, is a valuable chiral auxiliary due to its configurational stability and ability to induce high asymmetry. nih.gov Future research could focus on the stereoselective oxidation of the prochiral sulfur atom in 3-[(4-Aminophenyl)sulfanyl]propan-1-ol to produce enantiomerically pure or enriched sulfoxide (B87167) derivatives. semanticscholar.org
Modern methods for preparing chiral sulfinyl compounds often involve the asymmetric oxidation of sulfides using chiral titanium complexes or enzyme-mediated oxidations. researchgate.net For instance, modified Sharpless reagents have been shown to cleanly oxidize sulfides to sulfoxides. researchgate.net The development of such catalytic systems tailored for the this compound scaffold would be a significant advancement. These chiral sulfoxide derivatives could serve as intermediates in asymmetric synthesis or as pharmacophores in novel drug candidates. nih.gov
Furthermore, the propan-1-ol side chain offers another site for introducing chirality. Research into enzymatic resolutions or asymmetric syntheses that selectively target this hydroxyl group could yield a diverse library of stereoisomers. The combination of a chiral center at the sulfur atom and another on the propanol (B110389) side chain would generate diastereomeric compounds with potentially unique biological activities and material properties. An efficient pathway for the enantioselective synthesis of chiral sulfides could be developed using chiral bifunctional selenide-catalyzed electrophilic reactions. researchgate.net
Table 1: Potential Chiral Derivatives and Synthetic Strategies
| Derivative Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Chiral Sulfoxide | Asymmetric oxidation of the thioether | Chiral auxiliaries, Pharmacophores |
| Chiral Propanol | Enzymatic resolution, Asymmetric reduction | Building blocks for complex molecules |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for automation. nih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. This transition could lead to more efficient, safer, and sustainable manufacturing processes. rsc.org
Key reaction steps, such as nucleophilic aromatic substitution (SNAr) to form the thioether bond, could be optimized under flow conditions. vapourtec.com Flow reactors provide superior heat and mass transfer, which can lead to higher yields and selectivities. nih.gov The integration of in-line purification and analysis techniques would enable real-time process monitoring and optimization. researchgate.net
Automated synthesis platforms, coupled with flow chemistry, could be used for the rapid generation of a library of derivatives based on the this compound scaffold. By systematically varying reaction parameters and building blocks, these platforms can accelerate the discovery of new compounds with desired properties. vapourtec.com This high-throughput approach is particularly valuable in the early stages of drug discovery and materials science research.
Applications in Chemoselective Modifications and Conjugation Chemistry
The presence of three distinct functional groups (amine, sulfide (B99878), and alcohol) on this compound makes it an ideal candidate for chemoselective modifications and conjugation chemistry. nih.gov The differential reactivity of these groups allows for their orthogonal functionalization, enabling the construction of complex molecular architectures.
The primary aromatic amine can be selectively modified through reactions such as acylation, reductive amination, or diazotization followed by substitution. nih.gov The thiol group, after potential oxidation to a sulfone or sulfoxide, can participate in various coupling reactions. The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. The ability to selectively address these functional groups is crucial for applications in bioconjugation, where the compound could be linked to proteins, peptides, or other biomolecules. nih.govresearchgate.net
For instance, the amine group could be used to attach the molecule to a biomolecule via amide bond formation, while the alcohol group remains available for further modification, such as the attachment of a fluorescent tag or a drug molecule. nih.gov Thiol-reactive probes could also be employed for site-specific labeling. thermofisher.com Research into developing robust and selective protection and deprotection strategies for each functional group will be essential to fully exploit the potential of this scaffold in conjugation chemistry. researchgate.netresearchgate.net
Development of Sustainable Synthesis and Application Cycles for the Compound
Green chemistry principles are increasingly important in chemical synthesis and manufacturing. researchgate.net Future research on this compound should focus on developing sustainable synthetic routes that minimize waste, use renewable feedstocks, and employ environmentally benign solvents and catalysts. acs.org The development of green and natural product-derived materials is of growing significance due to the negative environmental impact of petroleum-based materials. rsc.org
This includes exploring biocatalytic methods, using water as a solvent, and developing recyclable catalytic systems. researchgate.net For example, enzymatic approaches could be used for the stereoselective synthesis of chiral derivatives, as mentioned earlier, which would be a greener alternative to traditional chemical methods. The use of molecular oxygen as a sustainable oxidant in transition metal-catalyzed reactions is another promising avenue. rsc.org
Beyond the synthesis, the entire life cycle of the compound and its derivatives should be considered. This involves designing applications where the compound can be recycled or degrades into non-toxic products. For example, incorporating the scaffold into recyclable polymers or designing biodegradable materials would contribute to a more circular economy for this chemical.
Potential as a Scaffold for Novel Chemical Entities via Scaffold Hopping Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule. uniroma1.it This approach is used to improve physicochemical properties, overcome patent limitations, and explore new chemical space. researchgate.netnamiki-s.co.jp The this compound core structure can serve as a starting point for scaffold hopping campaigns to discover new therapeutic agents. researchgate.net
By replacing the central aminophenyl sulfide core with other bioisosteric groups, it is possible to generate new molecular frameworks with potentially improved drug-like properties. Computational methods, such as virtual screening and de novo design, can be employed to identify promising new scaffolds that mimic the key pharmacophoric features of the original molecule. researchgate.net
For example, the aniline (B41778) ring could be replaced with various heterocycles, or the thioether linkage could be substituted with an amide, ester, or other linker groups. namiki-s.co.jp This strategy could lead to the discovery of novel inhibitors, agonists, or antagonists for a variety of biological targets. The versatility of the this compound scaffold, with its multiple points for modification, makes it an excellent starting point for such explorations.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chiral Sulfoxide |
Q & A
Q. What role does this compound play in prodrug design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
